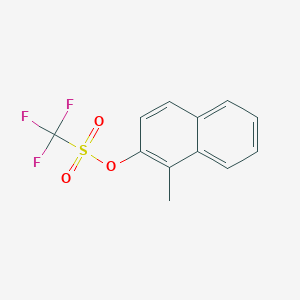

1-Methylnaphthalen-2-yl trifluoromethanesulfonate

Übersicht

Beschreibung

1-Methylnaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C12H9F3O3S. It is a derivative of naphthalene, where a trifluoromethanesulfonate group is attached to the 2-position and a methyl group is attached to the 1-position. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-Methylnaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 1-methylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:

1-Methylnaphthalene+Trifluoromethanesulfonic anhydride→1-Methylnaphthalen-2-yl trifluoromethanesulfonate

Analyse Chemischer Reaktionen

1-Methylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Formation of Boronic Acids :

The compound is often used to prepare boronic acids, which are crucial intermediates in Suzuki coupling reactions. For instance, 1-methylnaphthalen-2-yl trifluoromethanesulfonate can be converted to boronic acids through lithium–halogen exchange reactions, thus enabling the synthesis of a variety of biaryl compounds essential for pharmaceuticals and agrochemicals . -

Synthesis of Dihydronaphthofurans :

It has been utilized in the synthesis of dihydronaphthofurans, which are important in medicinal chemistry due to their biological activities. The triflate can participate in reactions with alkenyl halides or other nucleophiles to produce these compounds, demonstrating its utility in constructing complex molecular architectures . -

Asymmetric Catalysis :

The triflate serves as a precursor for aminophosphine derivatives that are used in asymmetric catalysis. These derivatives play a pivotal role in enantioselective synthesis, allowing for the production of chiral compounds that are vital in drug development .

Case Study 1: Antimalarial Compounds

A study explored the synthesis of new antimalarial agents using trifluoromethanesulfonate derivatives. The incorporation of the triflate moiety into various scaffolds led to compounds with promising antimalarial activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced biological efficacy .

Case Study 2: Synthesis of Phenacene–Helicene Hybrids

Research demonstrated the use of this compound in synthesizing phenacene–helicene hybrids. The compound was instrumental in forming key intermediates that facilitated the construction of these complex polycyclic aromatic hydrocarbons (PAHs), which have applications in organic electronics and photonics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Formation of boronic acids | Enables Suzuki coupling for biaryl synthesis |

| Medicinal Chemistry | Synthesis of dihydronaphthofurans | Important for drug development |

| Asymmetric Catalysis | Precursor for aminophosphine derivatives | Enhances enantioselectivity |

| Antimalarial Compounds | Development of new antimalarial agents | Promising activity against malaria parasites |

| Phenacene–Helicene Hybrids | Synthesis of complex PAHs | Applications in organic electronics |

Wirkmechanismus

The mechanism of action of 1-Methylnaphthalen-2-yl trifluoromethanesulfonate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. The stability of the trifluoromethanesulfonate anion makes this process favorable.

Vergleich Mit ähnlichen Verbindungen

1-Methylnaphthalen-2-yl trifluoromethanesulfonate can be compared to other naphthalene derivatives such as:

1-Methylnaphthalene: Lacks the trifluoromethanesulfonate group and is less reactive in nucleophilic substitution reactions.

2-Methylnaphthalene: Has the methyl group in a different position, affecting its reactivity and physical properties.

Naphthalene-2-yl trifluoromethanesulfonate: Lacks the methyl group, which can influence its reactivity and applications.

Biologische Aktivität

1-Methylnaphthalen-2-yl trifluoromethanesulfonate (often referred to as "1-MNT") is a sulfonate ester that has garnered interest in various fields of research, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-MNT is characterized by the presence of a trifluoromethanesulfonate group attached to a 1-methylnaphthalene moiety. The chemical formula is , and it possesses unique properties that influence its reactivity and biological interactions.

Biological Activity

1-MNT exhibits several notable biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that 1-MNT has significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Properties : Research indicates that 1-MNT may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of specific signaling pathways.

- Enzyme Inhibition : 1-MNT has been investigated for its potential to inhibit certain enzymes involved in disease processes. For example, it has shown promise in inhibiting enzymes related to inflammation and cancer progression, making it a candidate for therapeutic development.

The biological activity of 1-MNT can be attributed to several mechanisms:

- Electrophilic Nature : The trifluoromethanesulfonate group is highly electrophilic, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that alter protein function or gene expression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 1-MNT may induce oxidative stress in cells, leading to increased ROS levels. This can trigger cellular responses such as apoptosis in cancer cells.

- Cell Signaling Pathway Modulation : Research indicates that 1-MNT may affect various signaling pathways, including those involved in cell survival and proliferation. By modulating these pathways, the compound can exert its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activities of 1-MNT:

Eigenschaften

IUPAC Name |

(1-methylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCLGPJVNGJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.